molecular formula C8H14ClF2N B3421228 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2108852-82-8

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No. B3421228
CAS RN: 2108852-82-8
M. Wt: 197.65 g/mol
InChI Key: QTYGYSBKUORBPU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride is a chemical compound with the CAS Number: 2108852-82-8 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2N.ClH/c9-6(10)7-1-3-8(11,5-7)4-2-7;/h6H,1-5,11H2;1H . This code provides a unique representation of the molecule’s structure. The compound consists of a bicyclic heptan-1-amine structure with a difluoromethyl group attached .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chemical Reactivity and Properties

  • Reactivity and Fragmentation : Bicyclic amines like 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine show unusual reactivity due to strain and weakening of the N-C bond, undergoing transformations into various compounds under different conditions (Grob & Krasnobajew, 1964).

  • Synthesis and Transformation : A study reported the transformation of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines, highlighting the potential of bicyclic amines in producing complex primary amine building blocks (Harmata et al., 2021).

  • Diastereoisomerism Studies : NMR studies of diastereoisomers of related bicyclic amines provide insights into their structural and electronic properties, crucial for their application in various chemical syntheses (Tandura et al., 2001).

Applications in Medicinal Chemistry and Drug Development

  • Building Blocks for Drug Design : Bicyclo[2.2.1]heptanes with functional groups at bridgehead positions are synthesized for potential applications in medicinal chemistry, particularly in drug design (Della & Knill, 1994).

  • Inhibitory Properties : Studies on bicyclic inhibitors of enzymes like α-galactosidase demonstrate the potential of bicyclic amines in the development of enzyme inhibitors (Wang & Bennet, 2007).

  • Anticancer Activity : Research on carbocyclic nucleoside analogues with bicyclo[2.2.1]heptane fragments shows promising applications in anticancer therapies (Tănase et al., 2014).

  • Novel Nucleosides Synthesis : Synthesis of conformationally locked carbocyclic nucleosides derived from bicyclo[2.2.1]heptan-2-ol indicates potential applications in the design of new nucleoside analogs (Hřebabecký et al., 2005).

  • Virus Replication Inhibition : 1,3-Disubstituted ureas containing bicyclic lipophilic groups demonstrate potential as inhibitors of RNA virus replication, showcasing the use of bicyclic amines in antiviral drug development (Pitushkin et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-6(10)7-1-3-8(11,5-7)4-2-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYGYSBKUORBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

CAS RN

2108852-82-8
Record name 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 2
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 3
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 4
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 5
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 6
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

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